molecular formula C20H17ClF4N4O4S B1665833 アバガセスタット CAS No. 1146699-66-2

アバガセスタット

カタログ番号: B1665833
CAS番号: 1146699-66-2
分子量: 520.9 g/mol
InChIキー: XEAOPVUAMONVLA-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Phase 1 Studies

Initial phase 1 studies assessed the safety and pharmacokinetics of avagacestat in healthy volunteers. Doses ranged from 0.3 mg to 800 mg, with results indicating that avagacestat was well tolerated at single doses up to 800 mg. The pharmacokinetic profile showed rapid absorption and a biphasic decline in plasma concentration .

Phase 2 Studies

Subsequent phase 2 trials focused on patients with mild to moderate Alzheimer’s disease. A notable study randomized 209 participants to receive daily doses of avagacestat (25, 50, 100, or 125 mg) or placebo over a 24-week period . Key findings included:

  • Safety and Tolerability : The lower doses (25 mg and 50 mg) were generally well tolerated with low discontinuation rates (19.6% for 50 mg). However, higher doses (100 mg and 125 mg) were poorly tolerated, leading to trends for cognitive decline .
  • Adverse Events : Common adverse events included gastrointestinal issues and nonmelanoma skin cancer. Serious adverse events were more frequent in the treatment group compared to placebo .

Pharmacodynamics

Avagacestat's mechanism involves selective inhibition of Aβ production while minimizing effects on Notch signaling. This selectivity is crucial as Notch signaling is vital for various cellular functions, including neuronal health. Biomarker analyses indicated dose-dependent reductions in Aβ levels in cerebrospinal fluid, although these changes did not correlate with cognitive improvements .

Study on Prodromal Alzheimer Disease

A study focused on individuals with prodromal Alzheimer’s disease revealed that while avagacestat effectively reduced Aβ levels, it did not demonstrate significant efficacy in improving cognitive outcomes compared to placebo. Participants receiving avagacestat exhibited greater clinical progression to dementia and brain atrophy than those on placebo .

Summary of Findings

Study Phase Participants Doses Key Findings
Phase 1Healthy VolunteersUp to 800 mgWell tolerated; rapid absorption
Phase 2Mild to Moderate AD Patients25, 50, 100, 125 mgLower doses tolerated; higher doses linked to cognitive decline
Prodromal AD StudyAt-risk IndividualsVariableReduced Aβ but no cognitive improvement; increased progression rates

生化学分析

Biochemical Properties

Avagacestat interacts with the γ-secretase complex, which is composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . Avagacestat binds to the presenilin1 (PS1) subunit of the γ-secretase complex .

Cellular Effects

Avagacestat influences cell function by reducing the production of Aβ peptides . This can impact cell signaling pathways and gene expression related to Alzheimer’s Disease. It should be noted that avagacestat has been associated with increases in nonmelanoma skin cancer and nonprogressive, reversible renal tubule effects .

Molecular Mechanism

Avagacestat exerts its effects at the molecular level by inhibiting the γ-secretase complex, thereby reducing the production of Aβ peptides . It binds to the PS1 subunit of the γ-secretase complex, potentially affecting the alignment of catalytic aspartate residues .

Temporal Effects in Laboratory Settings

Over time, avagacestat has been observed to reduce steady-state trough concentrations of CSF Aβ 1–38, Aβ 1–40, and Aβ 1–42 in a dose-dependent fashion over 28 days of daily dosing .

Dosage Effects in Animal Models

In animal models, doses of avagacestat greater than 50 mg/day have been observed to reduce Aβ levels, with no signs of potential Notch-related dose-limiting toxicities .

Metabolic Pathways

Its primary action is the inhibition of the γ-secretase complex, which plays a role in the amyloidogenic pathway of amyloid precursor protein (APP) processing .

Transport and Distribution

It is known to be rapidly absorbed and reaches a steady-state concentration by day 10 of daily dosing .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cellular membrane where the γ-secretase complex resides .

生物活性

Avagacestat, also known as BMS-708163, is a potent oral γ-secretase inhibitor primarily designed for the selective inhibition of amyloid-beta (Aβ) synthesis, which is crucial in the pathogenesis of Alzheimer's disease (AD). This compound has garnered attention due to its potential therapeutic role in managing AD by targeting Aβ production while minimizing effects on Notch signaling.

  • Chemical Name : (2 R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide
  • Purity : ≥98%
  • IC50 for Aβ40 : 0.3 nM
  • Selectivity : >137-fold for Aβ precursor protein (APP) processing over Notch .

Avagacestat selectively inhibits γ-secretase, an enzyme complex involved in the cleavage of APP, leading to reduced production of Aβ peptides. This selectivity is crucial as it aims to mitigate the adverse effects associated with Notch signaling disruption, which can lead to gastrointestinal and dermatologic side effects.

In Vitro and In Vivo Studies

  • In Vitro Findings :
    • Avagacestat demonstrated a 190-fold greater selectivity for APP cleavage compared to human Notch proteins .
    • Preclinical studies indicated significant reductions in plasma and brain Aβ levels in animal models (rats and dogs) .
  • In Vivo Pharmacokinetics :
    • Phase 1 studies showed that avagacestat could effectively lower Aβ40 and Aβ42 levels at tolerable doses in patients with mild to moderate AD .
    • A translational pharmacology model suggested that brain Aβ42 inhibition could exceed that in cerebrospinal fluid (CSF), highlighting its efficacy in targeting central nervous system pathology .

Phase 2 Studies

A pivotal phase 2 study evaluated the safety and tolerability of avagacestat across multiple dosing regimens. The findings are summarized below:

Dose (mg) Discontinuation Rate (%) Common Adverse Events Cognitive Effects
25Comparable to placeboNone significantStable
50Comparable to placeboNone significantStable
100Higher than placeboGastrointestinal issuesCognitive worsening
125HighestGastrointestinal issues, skin cancerCognitive worsening
  • At doses of 25 mg and 50 mg, avagacestat was well tolerated with low discontinuation rates (19.6% at 50 mg). However, higher doses (100 mg and 125 mg) led to increased adverse events, particularly gastrointestinal issues and reversible renal effects .
  • Notably, cognitive decline was observed at higher doses, suggesting a dose-dependent relationship between avagacestat administration and cognitive outcomes .

Case Studies

Several case studies have further illustrated the biological activity of avagacestat:

  • Case Study on Mild Cognitive Impairment (MCI) :
    • Participants meeting clinical criteria for MCI but biomarker-negative were monitored for progression to dementia. The study revealed that those treated with avagacestat had a higher rate of progression compared to observational cohorts .
  • Long-term Observational Cohort :
    • In a cohort followed for two years, brain atrophy rates were significantly higher in participants receiving avagacestat compared to those not treated. This raises questions about the long-term impacts of γ-secretase inhibition on cognitive health .

特性

IUPAC Name

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAOPVUAMONVLA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF4N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150811
Record name Avagacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146699-66-2
Record name Avagacestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avagacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avagacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVAGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avagacestat
Reactant of Route 2
Reactant of Route 2
Avagacestat
Reactant of Route 3
Reactant of Route 3
Avagacestat
Reactant of Route 4
Reactant of Route 4
Avagacestat
Reactant of Route 5
Reactant of Route 5
Avagacestat
Reactant of Route 6
Reactant of Route 6
Avagacestat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。